molecular formula C6H11NO B1383137 {3-Aminobicyclo[1.1.1]pentan-1-yl}methanol CAS No. 1638767-26-6

{3-Aminobicyclo[1.1.1]pentan-1-yl}methanol

Cat. No.: B1383137
CAS No.: 1638767-26-6
M. Wt: 113.16 g/mol
InChI Key: UHSSZVLSEAEFTI-UHFFFAOYSA-N
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Description

{3-Aminobicyclo[111]pentan-1-yl}methanol is a chemical compound with the molecular formula C6H11NO It is a bicyclic amine with a hydroxymethyl group attached to the bicyclo[111]pentane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-Aminobicyclo[1.1.1]pentan-1-yl}methanol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of bicyclo[1.1.1]pentane derivatives.

    Hydroxymethylation: The hydroxymethyl group is introduced through hydroxymethylation reactions, typically using formaldehyde or other suitable reagents.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

{3-Aminobicyclo[1.1.1]pentan-1-yl}methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution can produce a variety of substituted amines.

Scientific Research Applications

{3-Aminobicyclo[1.1.1]pentan-1-yl}methanol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {3-Aminobicyclo[1.1.1]pentan-1-yl}methanol involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxymethyl groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the context of its use, such as in biochemical assays or drug development.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluorobicyclo[1.1.1]pentan-1-amine hydrochloride
  • tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
  • 3-Chlorobicyclo[1.1.1]pentan-1-amine hydrochloride

Uniqueness

{3-Aminobicyclo[1.1.1]pentan-1-yl}methanol is unique due to its specific combination of an amino group and a hydroxymethyl group attached to the bicyclo[1.1.1]pentane framework. This structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research.

Properties

IUPAC Name

(3-amino-1-bicyclo[1.1.1]pentanyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c7-6-1-5(2-6,3-6)4-8/h8H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHSSZVLSEAEFTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501280460
Record name 3-Aminobicyclo[1.1.1]pentane-1-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501280460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638767-26-6
Record name 3-Aminobicyclo[1.1.1]pentane-1-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638767-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Aminobicyclo[1.1.1]pentane-1-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501280460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Aminobicyclo[1.1.1]pentan-1-yl)methanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{3-Aminobicyclo[1.1.1]pentan-1-yl}methanol
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{3-Aminobicyclo[1.1.1]pentan-1-yl}methanol
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{3-Aminobicyclo[1.1.1]pentan-1-yl}methanol
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{3-Aminobicyclo[1.1.1]pentan-1-yl}methanol
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{3-Aminobicyclo[1.1.1]pentan-1-yl}methanol
Reactant of Route 6
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